2,4-Dimethylbenzoxazole

Chromatographic separation Distillation purification Isomer identification

2,4-Dimethylbenzoxazole (CAS 72692-90-1) is a disubstituted benzoxazole heterocycle bearing methyl groups at the 2- and 4-positions of the fused benzene-oxazole ring system. With the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol, it belongs to the class of 1,3-benzoxazoles that serve as versatile synthetic intermediates in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 72692-90-1
Cat. No. B1357470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzoxazole
CAS72692-90-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=N2)C
InChIInChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
InChIKeyGLTSBRUWOZVDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylbenzoxazole (CAS 72692-90-1) – A Disubstituted Benzoxazole Building Block for Medicinal, Agrochemical, and Materials Chemistry


2,4-Dimethylbenzoxazole (CAS 72692-90-1) is a disubstituted benzoxazole heterocycle bearing methyl groups at the 2- and 4-positions of the fused benzene-oxazole ring system . With the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol, it belongs to the class of 1,3-benzoxazoles that serve as versatile synthetic intermediates in medicinal chemistry, agrochemical discovery, and materials science . Its predicted physicochemical profile—a boiling point of 224.2±9.0 °C at 760 Torr, density of 1.113±0.06 g/cm³, and XLogP3 of 2.5—quantitatively distinguishes it from isomeric dimethylbenzoxazoles and establishes its identity as a discrete chemical entity requiring isomer-specific sourcing .

Why 2,4-Dimethylbenzoxazole Cannot Be Interchanged with Its 2,5- or 2,6-Dimethyl Isomers


Benzoxazole derivatives sharing an identical molecular formula (C₉H₉NO) but differing in methyl substitution pattern are not functionally interchangeable, as the position of methyl groups governs key physicochemical properties that directly impact experimental reproducibility and application suitability [1]. The 2,4-dimethyl substitution pattern generates a unique steric and electronic environment that yields a higher boiling point (224.2 °C) compared to the 2,5-isomer (218–219 °C), distinct density, and divergent lipophilicity [2]. Furthermore, the 2,4-isomer has been specifically cited as a synthetic intermediate in patent families spanning epigenetics (WO-2021032004-A1), herbicides (WO-2020147705-A1), corrosion inhibition (CN-106519787-A), and antibiotics (KR-20190046894-A)—application spaces not equivalently populated by the 2,5- or 2,6-isomers . Substituting one dimethylbenzoxazole isomer for another without verification risks altering reaction yields, chromatographic retention times, formulation stability, and biological assay outcomes.

Quantitative Comparative Evidence for 2,4-Dimethylbenzoxazole vs. Closest Dimethylbenzoxazole Isomers


Boiling Point Differentiation: 2,4-Dimethylbenzoxazole Boils 5–6 °C Higher Than the 2,5-Isomer

The boiling point of 2,4-dimethylbenzoxazole (224.2±9.0 °C at 760 Torr, SciFinder predicted) is approximately 5–6 °C higher than that of its 2,5-dimethyl isomer (218–219 °C, experimentally determined) and essentially identical to the 2,6-isomer (224.2 °C, predicted) . This boiling point elevation, attributable to the altered molecular symmetry and dipole moment arising from the 2,4-substitution pattern, provides a basis for isomer differentiation during distillation and GC analysis, where the 2,4- and 2,6-isomers co-elute more readily but can be resolved from the 2,5-isomer [1].

Chromatographic separation Distillation purification Isomer identification

Density Differentiation: 2,4-Dimethylbenzoxazole Is Denser Than the 2,5-Isomer

The predicted density of 2,4-dimethylbenzoxazole (1.113±0.06 g/cm³ at 20 °C) is approximately 0.02 g/cm³ higher than the experimentally measured density of 2,5-dimethylbenzoxazole (1.09 g/mL at 25 °C) and equivalent to that of 2,6-dimethylbenzoxazole (1.113 g/cm³, predicted) . This density difference, while modest, is reproducible across vendor specifications and arises from the different molecular packing efficiency dictated by the methyl substitution geometry on the benzoxazole scaffold .

Formulation density Solvent compatibility Isomer purity analysis

Physical State Ambiguity as a Differentiator: 2,4-Dimethylbenzoxazole Exhibits Polymorphic or Supercooling Behavior Absent in 2,5- and 2-Methyl Analogs

Multiple vendor sources report conflicting physical states for 2,4-dimethylbenzoxazole: some specify a colorless to yellow liquid (Sigma-Aldrich, Hoffman), while others list it as a solid (gbwpt.cn) . By contrast, 2,5-dimethylbenzoxazole is consistently reported as a liquid across all authoritative sources (TCI, AKSci, NIST), and 2-methylbenzoxazole is a low-melting liquid (mp 5–10 °C) . This behavioral dichotomy in the 2,4-isomer—potentially reflecting a low-melting crystalline form that readily supercools to a liquid at ambient temperature—is not observed for the 2,5-isomer and represents a handling and storage consideration unique to this substitution pattern .

Polymorphism Supercooling Solid-state chemistry Handling and storage

Patent Application Diversity: 2,4-Dimethylbenzoxazole Is Cited Across Four Distinct Technology Sectors Not Populated by 2,5- or 2,6-Isomers

2,4-Dimethylbenzoxazole is specifically recited as a synthetic intermediate or component in patent families spanning four distinct technology sectors: epigenetics/oncology (WO-2021032004-A1, azaheteroaryl compounds targeting EED/PRC2), herbicides (WO-2020147705-A1, 4-pyridinyl formamide herbicides with crop safety for wheat and rice), corrosion inhibition (CN-106519787-A, environmentally friendly water-based paint remover), and antibiotics (KR-20190046894-A, antibiotic compounds) . In contrast, 2,5-dimethylbenzoxazole is primarily cited in dye, optical brightener, and flavor/fragrance contexts, while 2,6-dimethylbenzoxazole appears predominantly in pharmaceutical intermediate and dye synthesis applications . The broader patent footprint of the 2,4-isomer across orthogonal application domains suggests a more versatile scaffold with validated utility in multiple industrial R&D pipelines [1].

Patent landscape Drug discovery intermediate Agrochemical intermediate Technology sector breadth

Lipophilicity Step-Change: The 2,4-Dimethyl Substitution Increases LogP by ~0.7 Units Over Mono-Methylated 2-Methylbenzoxazole

2,4-Dimethylbenzoxazole exhibits an XLogP3 of 2.5, compared with 2-methylbenzoxazole (logP ≈1.82) and unsubstituted benzoxazole (logP ≈1.32) . The addition of the second methyl group at the 4-position contributes an incremental logP increase of approximately 0.7 units beyond the 2-monomethyl analog, consistent with the established π-value for aromatic methyl substitution (~0.5–0.6 per methyl group in Hansch analysis) [1]. This lipophilicity enhancement, achieved without altering the topological polar surface area (TPSA remains 26.03 Ų across the dimethylbenzoxazole isomer series), suggests improved passive membrane permeability potential without the concomitant increase in polar desolvation penalty that typically accompanies polar functional group additions .

Lipophilicity Membrane permeability ADME prediction LogP optimization

Rotatable Bond Count of Zero: 2,4-Dimethylbenzoxazole Is Conformationally More Rigid Than Benzoxazole Derivatives with Extended Substituents

2,4-Dimethylbenzoxazole has zero rotatable bonds, as confirmed by its canonical SMILES (CC1=C2C(=CC=C1)OC(=N2)C) and BOC Sciences specification . This complete conformational rigidity distinguishes it from benzoxazole derivatives bearing ethyl, propyl, or benzyl substituents at the 2-position, which introduce 1–4 rotatable bonds and consequently higher conformational entropy [1]. Among the dimethylbenzoxazole isomers (2,4-, 2,5-, and 2,6-), all share this zero-rotatable-bond property; however, the 2,4-substitution pattern uniquely positions the two methyl groups in a 1,3-relationship on the benzo ring, creating a steric environment that may influence π-stacking interactions and crystal packing differently than the 2,5- or 2,6-patterns .

Conformational rigidity Molecular docking Entropic binding penalty Crystallization propensity

Validated Application Scenarios for 2,4-Dimethylbenzoxazole Based on Patent and Physicochemical Evidence


Medicinal Chemistry: Synthetic Intermediate for EED/PRC2-Targeted Epigenetic Therapeutics

2,4-Dimethylbenzoxazole is specifically recited in WO-2021032004-A1 as a synthetic building block for azaheteroaryl compounds targeting the EED protein and PRC2 protein complex, a clinically validated epigenetic target in oncology . Its zero rotatable bonds, moderate lipophilicity (XLogP3 = 2.5), and conformational rigidity make it a suitable fragment for structure-based drug design campaigns requiring minimal entropic binding penalties. Researchers procuring this compound for EED/PRC2 inhibitor programs benefit from the existing patent precedent, which provides synthetic methodology and analytical characterization data that can accelerate lead optimization timelines.

Agrochemical R&D: Intermediate for Crop-Safe 4-Pyridinyl Formamide Herbicides

WO-2020147705-A1 discloses 2,4-dimethylbenzoxazole as an intermediate in the synthesis of 4-pyridinyl formamide herbicides demonstrating excellent herbicidal activity with selectivity for key crops including wheat and rice . The compound's physicochemical profile—particularly its boiling point (224.2 °C) and density (1.113 g/cm³)—informs distillation and purification protocols during multistep herbicide synthesis. The 2,4-substitution pattern may confer metabolic stability advantages in planta relative to other dimethyl isomers, though direct comparative herbicidal activity data for the isolated 2,4-dimethylbenzoxazole scaffold remain limited in the public domain [1].

Industrial Materials: Component in Corrosion-Inhibiting Water-Based Paint Removers

CN-106519787-A incorporates 2,4-dimethylbenzoxazole into environmentally friendly water-based paint remover formulations with corrosion inhibition functionality . The compound's heterocyclic nitrogen and oxygen atoms provide lone-pair electrons capable of coordinating to metal surfaces, while its moderate lipophilicity (LogP 2.44) balances aqueous compatibility with organic-phase partitioning. The broad patent landscape for benzoxazole-based corrosion inhibitors provides a theoretical framework for the 2,4-isomer's performance, though quantitative corrosion inhibition efficiency data (e.g., IE% at specific concentrations) for 2,4-dimethylbenzoxazole itself were not identified in the open literature at the time of this analysis [1].

Anti-Infective Discovery: Benzoxazole Scaffold for Antibiotic Compound Development

KR-20190046894-A cites benzoxazole derivatives, including 2,4-dimethylbenzoxazole, in the context of antibiotic compound development . The benzoxazole nucleus is a privileged scaffold in antimicrobial research, with numerous literature precedents demonstrating activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria [1]. The 2,4-dimethyl substitution pattern offers a discrete molecular weight (147.17 g/mol) within lead-like chemical space (MW < 300) and the zero-rotatable-bond architecture that is favorable for target engagement. Researchers should note that while class-level benzoxazole antimicrobial activity is extensively documented, compound-specific MIC values for 2,4-dimethylbenzoxazole against defined pathogen panels require experimental determination.

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